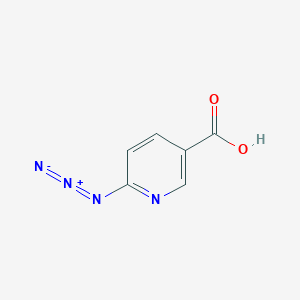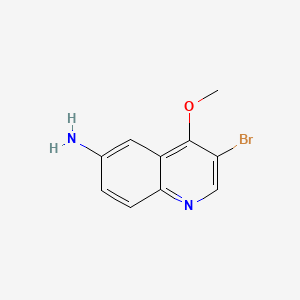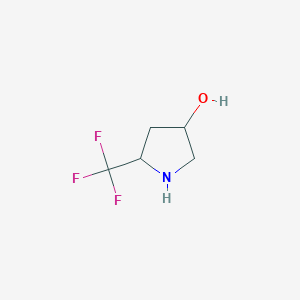![molecular formula C11H13ClO B13550264 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/no-structure.png)
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to a chlorophenyl ring and an ethan-1-ol moiety
Méthodes De Préparation
The synthesis of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3-chlorophenylcyclopropane with ethan-1-ol under specific conditions. One common method includes the use of a suitable catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)cyclopropyl]ethan-1-one: This compound has a similar structure but differs in the position of the chlorine atom and the functional group attached to the cyclopropyl ring.
1-(1-(3-Chlorophenyl)cyclopropyl)ethanone: This compound also features a chlorophenyl group attached to a cyclopropyl ring but has a ketone functional group instead of an alcohol.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-[1-(3-chlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H13ClO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3 |
Clé InChI |
DIBVFAFUQQOYKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)C2=CC(=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)


![2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B13550224.png)

![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
